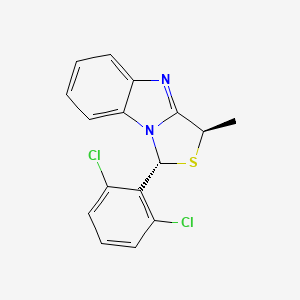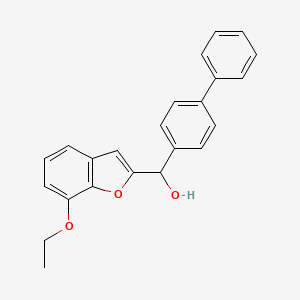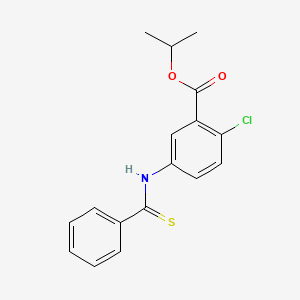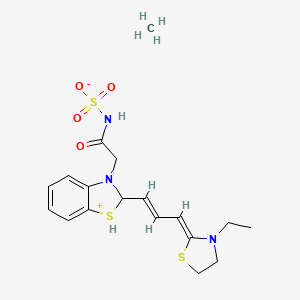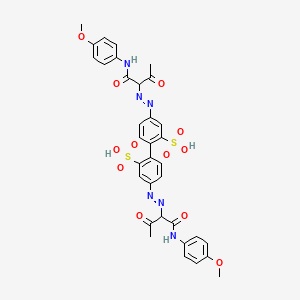
Ethacrynic dimer acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethacrynic dimer acid is a derivative of ethacrynic acid, which is a loop diuretic commonly used to treat high blood pressure and edema caused by diseases such as congestive heart failure, liver failure, and kidney failure . This compound retains many of the pharmacological properties of ethacrynic acid but has been modified to enhance its stability and efficacy in various applications.
Méthodes De Préparation
The synthesis of ethacrynic dimer acid typically involves the reaction of ethacrynic acid with specific reagents under controlled conditions. One common method includes the reaction of 4-butyryl-2,3-dichloro-phenoxy acetic acid with dimethylamine or its salt to obtain an intermediate compound, which is then hydrolyzed and acidified to yield ethacrynic acid . This process can be further modified to produce this compound by introducing additional steps that promote dimerization.
Analyse Des Réactions Chimiques
Ethacrynic dimer acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium bicarbonate, hydrochloric acid, and t-butylamine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions can produce reduced derivatives.
Applications De Recherche Scientifique
Ethacrynic dimer acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms. In biology and medicine, it has been explored for its potential as an anticancer agent due to its ability to inhibit key enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of ethacrynic dimer acid involves the inhibition of the Na-K-2Cl cotransporter (NKCC2) present in the thick ascending loop of Henle . This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in increased urinary output and reduction in extracellular fluid. The compound also affects various molecular targets and pathways, including glutathione reductase and detoxification gene expression, leading to increased cellular oxidative stress .
Comparaison Avec Des Composés Similaires
Ethacrynic dimer acid is unique compared to other similar compounds due to its enhanced stability and efficacy. Similar compounds include other loop diuretics such as furosemide and bumetanide, which also inhibit the Na-K-2Cl cotransporter but differ in their chemical structure and pharmacokinetic properties . Unlike this compound, these compounds may have different side effect profiles and dosing requirements.
Propriétés
Numéro CAS |
71545-13-6 |
|---|---|
Formule moléculaire |
C25H24Cl4O8 |
Poids moléculaire |
594.3 g/mol |
Nom IUPAC |
2-[4-[4-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]-2-ethylhexanoyl]-2,3-dichlorophenoxy]acetic acid |
InChI |
InChI=1S/C25H24Cl4O8/c1-3-12(24(34)14-5-7-16(22(28)20(14)26)36-10-18(30)31)9-13(4-2)25(35)15-6-8-17(23(29)21(15)27)37-11-19(32)33/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,30,31)(H,32,33) |
Clé InChI |
NFRXOQLTBCBALR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(CC)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



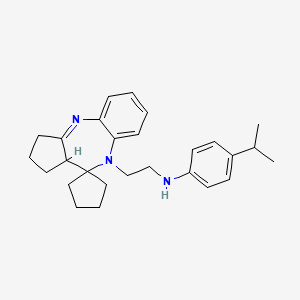
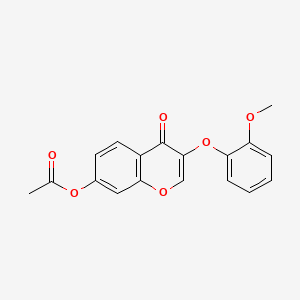
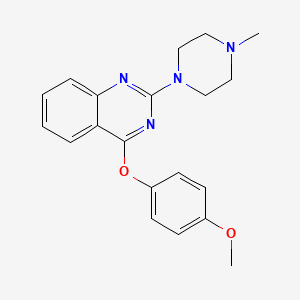
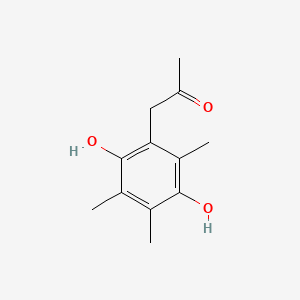
![N-(4,7,14,20,27,37-hexaoxo-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2(18),3(16),6(15),8(13),9,11,19(28),21,23,25,29,31,33,35,38,40,42-octadecaen-9-yl)benzamide](/img/structure/B12720810.png)
![Tetradecyl 5-butyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate](/img/structure/B12720820.png)
